

developing a new synthetic route using 2,4-Dichlorobenzyl chloride

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Compound of Interest

Compound Name: **2,4-Dichlorobenzyl chloride**

Cat. No.: **B132179**

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Application Notes and Protocols

Topic: A Novel, Streamlined Synthetic Route to Imidazole-Based Antifungal Agents Using **2,4-Dichlorobenzyl Chloride**

Abstract

This document details a novel and efficient synthetic route for the preparation of potent imidazole-based antifungal agents, utilizing **2,4-Dichlorobenzyl chloride** as a key building block. The synthesis of azole antifungals, such as Miconazole and Sertaconazole, often involves the introduction of a 2,4-dichlorobenzyl group.^{[1][2]} This protocol focuses on a key O-alkylation step, providing a streamlined workflow for researchers in medicinal chemistry and drug development. The target compounds function by inhibiting the fungal cytochrome P450 enzyme 14 α -demethylase, a critical component in the ergosterol biosynthesis pathway, thereby disrupting the fungal cell membrane.^{[3][4]} Detailed experimental procedures, quantitative data, and workflow visualizations are provided to ensure reproducibility and facilitate adoption by the scientific community.

Introduction

2,4-Dichlorobenzyl chloride is a versatile organic intermediate widely employed in the synthesis of pharmaceuticals and agrochemicals.^{[5][6]} Its primary utility lies in its function as a potent alkylating agent, enabling the introduction of the 2,4-dichlorobenzyl moiety into various

molecular scaffolds.^[7] This structural motif is a cornerstone of many highly successful antifungal drugs of the azole class.

This application note presents a two-step synthetic route to a novel analogue of the miconazole/sertaconazole class, designated Compound 3. The route begins with the N-alkylation of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one, followed by a stereoselective reduction and a final, crucial O-alkylation using **2,4-Dichlorobenzyl chloride**.

Signaling Pathway: Mechanism of Action

The synthesized compounds belong to the azole class of antifungal agents. Their primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. The target enzyme is lanosterol 14 α -demethylase, a fungal cytochrome P450 enzyme.^[3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately compromises membrane integrity and inhibits fungal growth.^[4]

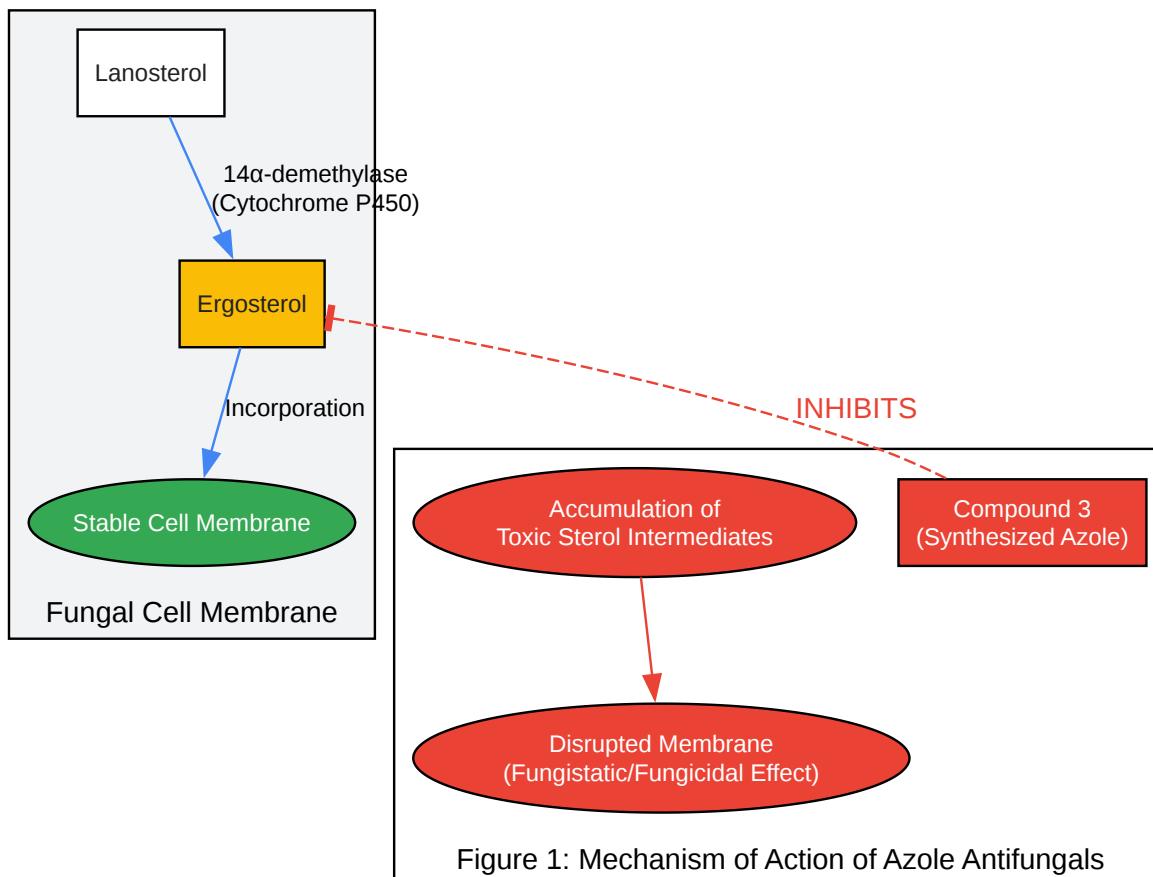


Figure 1: Mechanism of Action of Azole Antifungals

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Synthetic Scheme & Workflow

The overall synthetic strategy is a convergent route designed for efficiency and scalability. The workflow minimizes complex purification steps and utilizes commercially available starting materials.



Figure 2: Synthetic Workflow

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Figure 2: Synthetic Workflow

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. **2,4-Dichlorobenzyl chloride** is corrosive and a lachrymator.

Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (Intermediate 1)

This procedure outlines the N-alkylation of imidazole.

- Materials:

- 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one (1.0 equiv.)
- Imidazole (2.0 equiv.)
- Potassium Carbonate (K_2CO_3 , 1.5 equiv.)
- Acetonitrile (CH_3CN), anhydrous

- Procedure:

- To a round-bottom flask charged with imidazole (2.0 equiv.) and K_2CO_3 (1.5 equiv.), add anhydrous acetonitrile to form a stirrable slurry.

- Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one (1.0 equiv.) in a minimal amount of anhydrous acetonitrile.
- Add the solution from step 2 dropwise to the imidazole slurry at room temperature over 30 minutes.
- Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
- Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- Purify by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain Intermediate 1.

Protocol 2: Synthesis of 1-(1-(2-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazol) (Compound 3)

This one-pot protocol involves the reduction of the ketone in Intermediate 1 followed by O-alkylation with **2,4-Dichlorobenzyl chloride**.

- Materials:

- Intermediate 1 (1.0 equiv.)
- Sodium borohydride (NaBH_4 , 1.1 equiv.)
- Methanol (MeOH), anhydrous

- Sodium Hydroxide (NaOH, 2.5 equiv.)
 - **2,4-Dichlorobenzyl chloride** (1.2 equiv.) [CAS 94-99-5]
 - Tetrabutylammonium chloride (Phase Transfer Catalyst, 0.05 equiv.)
 - Toluene
- Procedure:
- Dissolve Intermediate 1 (1.0 equiv.) in anhydrous Methanol in a round-bottom flask and cool to 0 °C in an ice bath.
 - Add Sodium borohydride (1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.
 - Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor by TLC until the starting material is consumed.
 - Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
 - To the resulting aqueous residue, add Toluene, NaOH (2.5 equiv.), and Tetrabutylammonium chloride (0.05 equiv.).
 - Add **2,4-Dichlorobenzyl chloride** (1.2 equiv.) dropwise to the biphasic mixture.
 - Heat the reaction to 80 °C and stir vigorously for 8-12 hours.^[8]
 - After cooling, separate the organic layer. Extract the aqueous layer with Toluene (2x).
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
 - Purify the crude product by crystallization from ethanol to yield pure Compound 3.

Data Summary

The following tables summarize representative quantitative data for the synthetic route.

Table 1: Reaction Parameters and Yields

Step	Reaction Type	Solvent	Temp (°C)	Time (h)	Yield (%)	Purity (%)
1	N-Alkylation	Acetonitrile	60	5	85	>95
2	O-Alkylation	Toluene/H ₂ O	80	10	78	>98

Table 2: Characterization Data for Compound 3

Analysis	Method	Result
¹ H NMR	400 MHz, CDCl ₃	Consistent with proposed structure
¹³ C NMR	100 MHz, CDCl ₃	Consistent with proposed structure
MS	ESI+	[M+H] ⁺ peak observed at expected m/z
Purity	HPLC	98.7% (at 220 nm)
Melting Point	DSC	135-137 °C

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